7-O-Demethylisothalicberine

Descripción

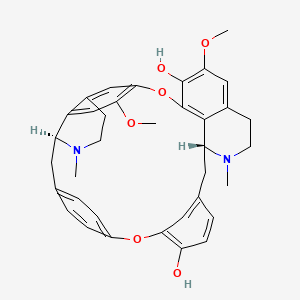

7-O-Demethylisothalicberine (C₃₇H₄₀N₂O₆; molecular weight 608.73 g/mol) is a bisbenzylisoquinoline alkaloid primarily isolated from the endemic Chilean plant Berberis chilensis Gillies ex Hook . Structurally, it belongs to the isoquinoline alkaloid family, characterized by two benzyl groups linked to an isoquinoline backbone. The absence of a methyl group at the 7-O position distinguishes it from its methylated analog, O-methylisothalicberine (C₃₈H₄₂N₂O₆; molecular weight 622.76 g/mol) .

Pharmacologically, this compound exhibits calcium channel-blocking activity, leading to cardiodepressant effects. Studies on guinea pig isolated atria demonstrated dose-dependent negative inotropic and chronotropic effects (IC₅₀ = 1.5 × 10⁻⁴ M and 1.8 × 10⁻⁴ M, respectively) . These effects are mediated via inhibition of calcium influx rather than β-adrenergic or cholinergic pathways . Its ability to modulate cardiac pacemaker cell activity in frogs further supports its role as a calcium antagonist .

Propiedades

Número CAS |

73711-14-5 |

|---|---|

Fórmula molecular |

C36H38N2O6 |

Peso molecular |

594.7 g/mol |

Nombre IUPAC |

(3S,21R)-10,15-dimethoxy-4,20-dimethyl-12,28-dioxa-4,20-diazaheptacyclo[27.2.2.17,11.113,17.123,27.03,8.021,35]hexatriaconta-1(32),7(36),8,10,13(35),14,16,23(34),24,26,29(33),30-dodecaene-14,26-diol |

InChI |

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-32-31(41-3)20-26(23)27(37)15-21-5-8-25(9-6-21)43-30-17-22(7-10-29(30)39)16-28-34-24(12-14-38(28)2)19-33(42-4)35(40)36(34)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28+/m0/s1 |

Clave InChI |

BGBOSPIDMGKYDH-WUFINQPMSA-N |

SMILES |

CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC |

SMILES isomérico |

CN1CCC2=CC3=C(C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC |

SMILES canónico |

CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC |

Otros números CAS |

73711-14-5 |

Sinónimos |

7-O-demethyliso-thalicberine 7-O-demethylisothalicberine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids share structural motifs but differ in substituents and pharmacological profiles. Below is a comparative analysis of 7-O-Demethylisothalicberine with key analogs:

Table 1: Structural and Pharmacological Comparison of Bisbenzylisoquinoline Alkaloids

Key Contrasts

Mechanistic Specificity: this compound acts exclusively via calcium channel blockade, whereas berbamine and tetrandrine exhibit broader mechanisms, including MDR reversal and anti-inflammatory effects . Tetrandrine demonstrates higher potency in calcium antagonism, with IC₅₀ values in nanomolar ranges in smooth muscle models, compared to micromolar ranges for this compound .

Tetrandrine’s methoxy groups at C-7 and C-12 are critical for its high-affinity binding to L-type calcium channels .

Therapeutic Applications: Berbamine and tetrandrine are used in traditional medicine for hypertension and arrhythmias, while this compound remains under preclinical investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.